Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl
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Overview
Description
Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl is a complex organic compound with the molecular formula C22H22OS3. This compound is characterized by the presence of disulfide bonds, which are known for their role in stabilizing the three-dimensional structure of proteins and other biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl typically involves the reaction of 4-methoxyphenyl disulfide with 4-methylphenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting disulfide bond formation or disruption.
Industry: Utilized in the production of polymers and other materials that require stable disulfide linkages.
Mechanism of Action
The mechanism of action of Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl involves the formation and disruption of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other biological molecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl) disulfide: Similar in structure but lacks the 4-methylphenyl groups.
Bis(4-methylphenyl) disulfide: Similar but lacks the 4-methoxyphenyl groups.
Uniqueness
Disulfide, (4-methoxyphenyl)[(4-methylphenyl)thio]methyl 4-methylphenyl is unique due to the presence of both 4-methoxyphenyl and 4-methylphenyl groups, which can influence its reactivity and stability. This combination of functional groups can lead to distinct chemical and biological properties compared to other disulfide compounds.
Properties
CAS No. |
61885-77-6 |
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Molecular Formula |
C22H22OS3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methylphenyl)disulfanyl]-(4-methylphenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C22H22OS3/c1-16-4-12-20(13-5-16)24-22(18-8-10-19(23-3)11-9-18)26-25-21-14-6-17(2)7-15-21/h4-15,22H,1-3H3 |
InChI Key |
JNBBDWOCTDKGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=C(C=C2)OC)SSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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